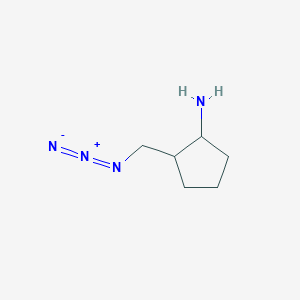

rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features an azidomethyl group attached to a cyclopentane ring, which can participate in various chemical reactions.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von rac-(1R,2R)-2-(Azidomethyl)cyclopentan-1-amin, cis umfasst in der Regel die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit einem geeigneten Cyclopentanderivat.

Einführung der funktionellen Gruppe: Die Einführung der Azidomethylgruppe kann durch nucleophile Substitutionsreaktionen erfolgen.

Chirale Trennung: Das Racemat kann durch chirale Chromatographie oder andere Trenntechniken in seine Enantiomere aufgetrennt werden.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden können die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu können kontinuierliche Strömungsreaktoren und automatisierte Synthese-Systeme gehören.

Chemische Reaktionsanalyse

Arten von Reaktionen

rac-(1R,2R)-2-(Azidomethyl)cyclopentan-1-amin, cis kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Azidomethylgruppe kann oxidiert werden, um verschiedene funktionelle Gruppen zu bilden.

Reduktion: Reduktionsreaktionen können die Azidgruppe in ein Amin umwandeln.

Substitution: Die Azidomethylgruppe kann an Substitutionsreaktionen mit verschiedenen Nucleophilen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Wasserstoffgas mit einem Palladiumkatalysator werden häufig verwendet.

Substitution: Nucleophile wie Amine, Alkohole und Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Aldehyden, Ketonen oder Carbonsäuren.

Reduktion: Bildung von primären Aminen.

Substitution: Bildung verschiedener substituierter Cyclopentanderivate.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein in der organischen Synthese verwendet.

Biologie: Potenzielle Verwendung bei der Entwicklung biologisch aktiver Moleküle.

Medizin: Wird wegen seines Potenzials als pharmazeutisches Zwischenprodukt untersucht.

Industrie: Wird bei der Synthese von Materialien mit spezifischen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von rac-(1R,2R)-2-(Azidomethyl)cyclopentan-1-amin, cis hängt von seiner jeweiligen Anwendung ab. In der pharmazeutischen Chemie kann es mit biologischen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Azidomethylgruppe kann an Click-Chemie-Reaktionen teilnehmen und stabile Triazolbindungen bilden.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis can undergo various types of chemical reactions, including:

Oxidation: The azidomethyl group can be oxidized to form different functional groups.

Reduction: Reduction reactions can convert the azide group to an amine.

Substitution: The azidomethyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block in organic synthesis.

Biology: Potential use in the development of biologically active molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the synthesis of materials with specific properties.

Wirkmechanismus

The mechanism of action of rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

rac-(1R,2R)-2-(Aminomethyl)cyclopentan-1-amin, cis: Ähnliche Struktur, aber mit einer Aminomethylgruppe anstelle einer Azidomethylgruppe.

rac-(1R,2R)-2-(Hydroxymethyl)cyclopentan-1-amin, cis: Enthält eine Hydroxymethylgruppe.

rac-(1R,2R)-2-(Bromomethyl)cyclopentan-1-amin, cis: Enthält eine Bromomethylgruppe.

Einzigartigkeit

rac-(1R,2R)-2-(Azidomethyl)cyclopentan-1-amin, cis ist durch das Vorhandensein der Azidomethylgruppe einzigartig, die spezifische Reaktionen wie die Click-Chemie eingehen kann, was es in verschiedenen synthetischen Anwendungen wertvoll macht.

Biologische Aktivität

The compound rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine, cis, is a cyclopentane derivative featuring an azidomethyl functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and therapeutic applications. This article reviews the biological activity of this compound based on available research findings, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine is characterized by the presence of an azide group (-N₃) attached to a cyclopentane ring. The stereochemistry indicated by the (1R,2R) configuration suggests specific spatial arrangements that may influence its biological interactions.

Pharmacological Profile

Initial studies have indicated that rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine exhibits a range of biological activities. Notably:

- Antimicrobial Activity : In vitro assays have shown that compounds with azide functionalities can exhibit antimicrobial properties. The mechanism involves disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxicity : Preliminary cytotoxicity tests reveal that this compound can induce apoptosis in certain cancer cell lines. The cytotoxic effects are likely mediated through the generation of reactive oxygen species (ROS), leading to cellular stress and death.

- Neuroprotective Effects : Some derivatives of cyclopentane amines have demonstrated neuroprotective properties in models of neurodegenerative diseases. This activity may be attributed to their ability to modulate neurotransmitter systems or reduce inflammation in neural tissues.

Mechanistic Insights

The biological activity of rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine may be linked to its ability to interact with specific biological targets:

- Receptor Binding : Studies suggest that this compound may act as a ligand for certain receptors involved in neurotransmission or inflammation pathways. The azide group could enhance binding affinity or selectivity for these targets.

- Enzyme Inhibition : There is evidence indicating that similar compounds can inhibit enzymes critical for cellular signaling or metabolism. This inhibition could lead to altered physiological responses beneficial in treating various conditions.

Case Study 1: Anticancer Activity

A recent study investigated the effects of rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics. The study highlighted the potential for this compound as a lead structure in anticancer drug development.

Case Study 2: Neuroprotective Properties

In a model of Alzheimer's disease, rac-(1R,2R)-2-(azidomethyl)cyclopentan-1-amine was administered to mice exhibiting neurodegeneration. Behavioral tests indicated improved cognitive function and reduced amyloid plaque formation in treated animals compared to controls. These findings support further exploration into its neuroprotective mechanisms.

Research Findings Summary Table

Eigenschaften

IUPAC Name |

2-(azidomethyl)cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c7-6-3-1-2-5(6)4-9-10-8/h5-6H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFHXZFWWYMMAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.